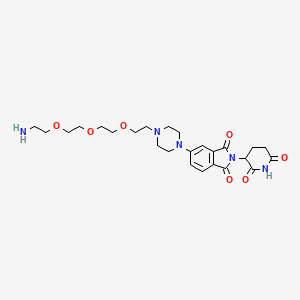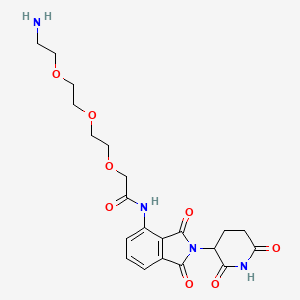
Cdk5-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk5-IN-2 is a selective inhibitor of cyclin-dependent kinase 5 (Cdk5), a proline-directed serine/threonine protein kinase. Cdk5 plays a crucial role in various cellular processes, particularly in the nervous system. Dysregulation of Cdk5 activity is associated with several neurodegenerative diseases, making this compound a valuable compound for scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk5-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of tert-butyl 5-cyclobutyl-3-[2-(3,4,5-trimethoxyphenyl)acetamido]-1H-pyrazole-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cdk5-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include trifluoroacetic acid, dichloromethane, and other organic solvents. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetic acid in dichloromethane yields a deprotected intermediate compound .
Scientific Research Applications
Cdk5-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Cdk5 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neuronal functions and its potential therapeutic effects in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis.
Industry: Utilized in the development of new drugs targeting Cdk5-related pathways
Mechanism of Action
Cdk5-IN-2 exerts its effects by selectively inhibiting the activity of Cdk5. The inhibition of Cdk5 disrupts its ability to phosphorylate substrate proteins, leading to alterations in various cellular processes. This compound binds to the active site of Cdk5, preventing its interaction with regulatory subunits and substrate proteins. This inhibition affects molecular targets and pathways involved in neuronal survival, synaptic plasticity, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Cdk5-IN-2 in terms of their ability to inhibit Cdk5. These include:
Roscovitine: A broad-spectrum cyclin-dependent kinase inhibitor.
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including Cdk5.
Flavopiridol: Another broad-spectrum cyclin-dependent kinase inhibitor.
Uniqueness of this compound
This compound is unique in its high selectivity for Cdk5 compared to other cyclin-dependent kinases. This selectivity makes it a valuable tool for studying the specific roles of Cdk5 in various cellular processes without off-target effects on other kinases .
Properties
Molecular Formula |
C29H28FN5O |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-[3-fluoro-4-[[2-[(1R)-1-hydroxy-1-(1-methylpiperidin-4-yl)ethyl]-1,6-naphthyridin-7-yl]amino]phenyl]benzonitrile |
InChI |
InChI=1S/C29H28FN5O/c1-29(36,23-10-12-35(2)13-11-23)27-9-7-22-18-32-28(16-26(22)33-27)34-25-8-6-21(15-24(25)30)20-5-3-4-19(14-20)17-31/h3-9,14-16,18,23,36H,10-13H2,1-2H3,(H,32,34)/t29-/m1/s1 |
InChI Key |
KKNXJZMTIWJEEF-GDLZYMKVSA-N |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)C5=CC=CC(=C5)C#N)F)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)C5=CC=CC(=C5)C#N)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)





![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)
